6-fluoro-1H,2H,3H,5H-pyrrolo[1,2-a]quinazoline
Overview
Description
6-fluoro-1H,2H,3H,5H-pyrrolo[1,2-a]quinazoline is a heterocyclic compound with a molecular formula of C11H11FN2 and a molecular weight of 190.22 g/mol . This compound is characterized by the presence of a fluorine atom at the 6th position of the pyrroloquinazoline structure, which is a fused ring system combining pyrrole and quinazoline moieties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-1H,2H,3H,5H-pyrrolo[1,2-a]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzylamine with 2-fluorobenzaldehyde in the presence of a suitable catalyst and solvent . The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
6-fluoro-1H,2H,3H,5H-pyrrolo[1,2-a]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include various substituted quinazoline and dihydroquinazoline derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-fluoro-1H,2H,3H,5H-pyrrolo[1,2-a]quinazoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-fluoro-1H,2H,3H,5H-pyrrolo[1,2-a]quinazoline involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-1H,2H,3H,5H-pyrrolo[1,2-a]quinazoline
- 6-bromo-1H,2H,3H,5H-pyrrolo[1,2-a]quinazoline
- 6-methyl-1H,2H,3H,5H-pyrrolo[1,2-a]quinazoline
Uniqueness
The presence of the fluorine atom at the 6th position in 6-fluoro-1H,2H,3H,5H-pyrrolo[1,2-a]quinazoline imparts unique chemical and biological properties compared to its analogs. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
6-fluoro-1,2,3,5-tetrahydropyrrolo[1,2-a]quinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2/c12-9-3-1-4-10-8(9)7-13-11-5-2-6-14(10)11/h1,3-4H,2,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLRITBJJQAEOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NCC3=C(N2C1)C=CC=C3F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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